Cas no 1807064-94-3 (2-Chloromethyl-6-cyano-3-ethylbenzenesulfonyl chloride)
2-Chloromethyl-6-cyano-3-ethylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Chloromethyl-6-cyano-3-ethylbenzenesulfonyl chloride
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- Inchi: 1S/C10H9Cl2NO2S/c1-2-7-3-4-8(6-13)10(9(7)5-11)16(12,14)15/h3-4H,2,5H2,1H3
- InChI Key: DNJOKOYFANIZTK-UHFFFAOYSA-N
- SMILES: ClCC1C(=C(C#N)C=CC=1CC)S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 381
- XLogP3: 2.8
- Topological Polar Surface Area: 66.3
2-Chloromethyl-6-cyano-3-ethylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010003330-1g |
2-Chloromethyl-6-cyano-3-ethylbenzenesulfonyl chloride |
1807064-94-3 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
2-Chloromethyl-6-cyano-3-ethylbenzenesulfonyl chloride Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-Chloromethyl-6-cyano-3-ethylbenzenesulfonyl chloride
Research Brief on 2-Chloromethyl-6-cyano-3-ethylbenzenesulfonyl chloride (CAS: 1807064-94-3)
2-Chloromethyl-6-cyano-3-ethylbenzenesulfonyl chloride (CAS: 1807064-94-3) is a specialized chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Recent studies have highlighted its role as a key building block in the synthesis of sulfonamide-based compounds, which are widely used in drug development due to their biological activity and therapeutic potential. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, mechanistic insights, and potential industrial relevance.
Recent literature has emphasized the utility of 2-Chloromethyl-6-cyano-3-ethylbenzenesulfonyl chloride in the development of novel sulfonamide derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its effectiveness as a precursor for the synthesis of potent kinase inhibitors, which are being investigated for their anti-cancer properties. The compound's reactive sulfonyl chloride and chloromethyl groups facilitate versatile functionalization, enabling the creation of diverse molecular architectures with tailored biological activities.
In addition to its pharmaceutical applications, 2-Chloromethyl-6-cyano-3-ethylbenzenesulfonyl chloride has been explored in agrochemical research. A 2024 study in Pest Management Science reported its use in the design of new sulfonylurea herbicides, showcasing its role in enhancing herbicidal efficacy and environmental safety. The compound's structural features, including the cyano and ethyl substituents, contribute to improved stability and bioavailability in agricultural formulations.
Mechanistic studies have also shed light on the compound's reactivity and potential side reactions. Research published in Organic Process Research & Development (2023) investigated the optimal conditions for its handling and storage, emphasizing the need for anhydrous environments to prevent hydrolysis of the sulfonyl chloride group. These findings are critical for industrial-scale applications, where reproducibility and safety are paramount.
Looking ahead, the continued exploration of 2-Chloromethyl-6-cyano-3-ethylbenzenesulfonyl chloride is expected to yield further innovations in drug discovery and agrochemical development. Its versatility as a synthetic intermediate positions it as a valuable tool for researchers aiming to address unmet medical and agricultural challenges. Future studies may focus on expanding its applications in targeted drug delivery systems and sustainable crop protection solutions.
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